
2-(2-Fluorophenyl)-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluorophenyl)-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the oxadiazole ring with a 2-fluorophenyl group, often using a palladium-catalyzed cross-coupling reaction.
Formation of the Azetidine Ring: The azetidine ring can be introduced through a nucleophilic substitution reaction, where a suitable azetidine precursor reacts with the oxadiazole intermediate.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound could be explored for its potential therapeutic effects in treating various diseases.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA, leading to the modulation of biological pathways. For example, if the compound exhibits antimicrobial activity, it may inhibit the growth of bacteria by targeting essential enzymes involved in cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole: Similar structure but lacks the fluorine atom.
2-(2-Chlorophenyl)-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole: Similar structure with a chlorine atom instead of fluorine.
2-(2-Fluorophenyl)-5-(3-ethylazetidin-3-yl)-1,3,4-oxadiazole: Similar structure with an ethyl group instead of a methyl group on the azetidine ring.
Uniqueness
The presence of the fluorine atom in 2-(2-Fluorophenyl)-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it potentially more effective in certain applications compared to its non-fluorinated analogs.
Properties
Molecular Formula |
C12H12FN3O |
|---|---|
Molecular Weight |
233.24 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C12H12FN3O/c1-12(6-14-7-12)11-16-15-10(17-11)8-4-2-3-5-9(8)13/h2-5,14H,6-7H2,1H3 |
InChI Key |
CFAGKYOJRVQRSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC1)C2=NN=C(O2)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



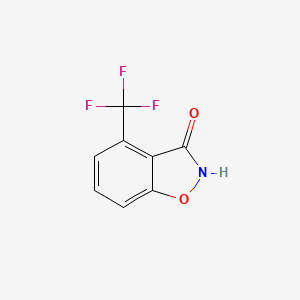
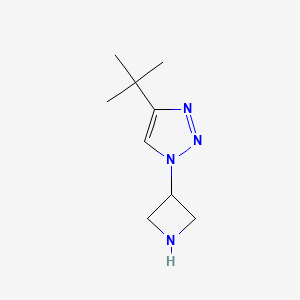
![1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-2-azaspiro[3.5]nonane](/img/structure/B13209544.png)
![2-Methoxy-3-[(2-methylpropoxy)methyl]aniline](/img/structure/B13209545.png)

![5-Methoxy-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13209552.png)

![5-[Methyl(propan-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13209562.png)
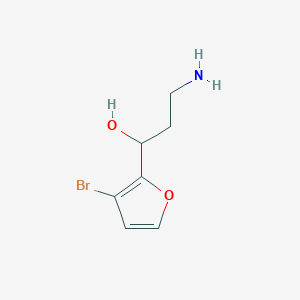
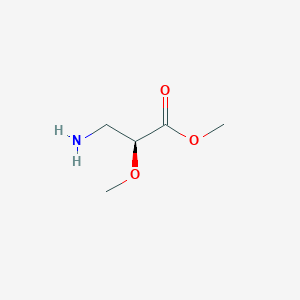
![N-[2-(2-Amino-1,3-thiazol-4-yl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B13209572.png)
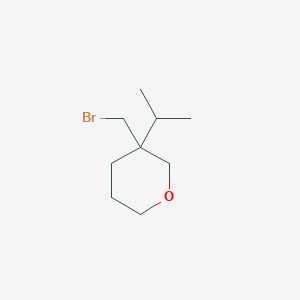
![tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13209598.png)
